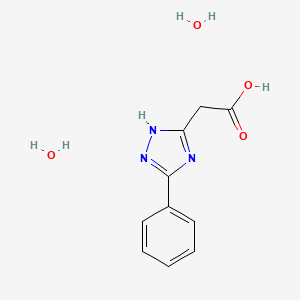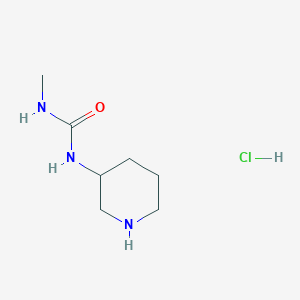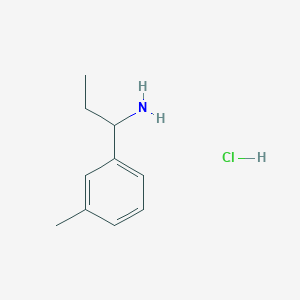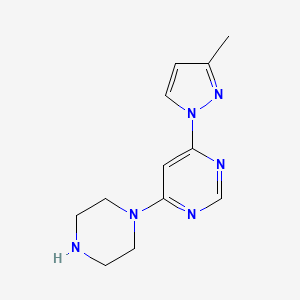
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Übersicht
Beschreibung
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, commonly known as NBDI, is a synthetic fluorescent dye that is widely used in scientific research applications. It is a highly sensitive and selective probe for detecting and measuring various biological molecules, including proteins, nucleic acids, and lipids. NBDI exhibits excellent photostability, high quantum yield, and low background fluorescence, making it an ideal tool for studying biological processes at the molecular level.
Wirkmechanismus
NBDI binds to specific biological molecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of NBDI to a biological molecule causes a conformational change in the molecule, resulting in a change in the fluorescence emission of NBDI. This change in fluorescence can be detected and measured, providing information about the biological molecule and its interactions with other molecules.
Biochemical and Physiological Effects:
NBDI has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and non-invasive, making it an ideal tool for studying biological processes in live cells and tissues. NBDI does not interfere with normal biological processes and can be used to study both normal and pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBDI in lab experiments include its high sensitivity, selectivity, and photostability. It is also easy to use and can be incorporated into various experimental protocols. The limitations of using NBDI include its cost and the need for specialized equipment, such as fluorescence microscopes and spectrometers. NBDI is also limited by its specificity, as it can only bind to certain biological molecules.
Zukünftige Richtungen
There are several future directions for the use of NBDI in scientific research. One direction is the development of new NBDI derivatives with improved properties, such as increased sensitivity, selectivity, and solubility. Another direction is the use of NBDI in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions in signaling pathways. NBDI can also be used in conjunction with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide a more complete picture of biological processes at the molecular level.
Wissenschaftliche Forschungsanwendungen
NBDI has a wide range of scientific research applications, including protein labeling, membrane imaging, and DNA sequencing. It has been used to study protein-protein interactions, protein folding, and protein localization in live cells. NBDI-labeled lipids have been used to study lipid trafficking and metabolism in cells. NBDI-labeled DNA has been used to sequence DNA fragments and to study DNA-protein interactions.
Eigenschaften
IUPAC Name |
7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-8-16-12-9(10)6-5-7-11(12)17(18)19/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSVWXBXCBBLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)





![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)
![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)
![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)


